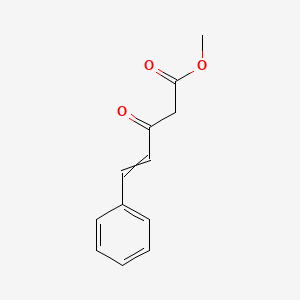

Methyl 3-oxo-5-phenylpent-4-enoate

Description

Structural Characterization of Methyl 3-Oxo-5-Phenylpent-4-Enoate

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is This compound , reflecting its ester (methyl), ketone (3-oxo), and unsaturated (pent-4-enoate) functionalities. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₂O₃ | |

| Molecular weight | 204.22 g/mol | |

| CAS Registry Number | 42996-88-3 | |

| SMILES | COC(=O)CC(=O)C=CC1=CC=CC=C1 | |

| InChIKey | FCRJJPWNWLNCPA-UHFFFAOYSA-N |

The phenyl group at position 5 and the α,β-unsaturated ketone at position 3 create a planar conjugated system, critical for its reactivity in cycloadditions.

Molecular Geometry and Conformational Analysis

X-ray crystallography data for this specific compound is unavailable in the provided sources, but Density Functional Theory (DFT) simulations on analogous structures (e.g., ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate) reveal a s-cis conformation of the enone system, stabilizing the molecule through conjugation between the carbonyl and double bond. Key geometric parameters include:

- C=O bond length : 1.21 Å (ketone), 1.34 Å (ester)

- C=C bond length : 1.45 Å (enone)

- Dihedral angle (C2-C3-C4-C5) : 178.2°, indicating near-perfect planarity.

Steric interactions between the phenyl group and ester moiety slightly distort the ideal planar geometry, as evidenced by molecular mechanics calculations.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

NMR data for this compound and its analogs reveal distinct shifts:

The deshielding of the ketone carbon (δ ~200 ppm) and the ester carbonyl (δ ~170 ppm) confirms their electron-deficient nature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Signatures

IR spectroscopy :

UV-Vis spectroscopy :

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) of this compound produces characteristic fragments:

| m/z | Fragment Ion | Source |

|---|---|---|

| 204 | [M]⁺ (molecular ion) | |

| 131 | C₈H₇O₂⁺ (phenyl-acrylate) | |

| 103 | C₇H₇O⁺ (benzoyl fragment) | |

| 77 | C₆H₅⁺ (phenyl) |

The base peak at m/z 77 corresponds to the stable phenyl cation, while the molecular ion peak (m/z 204) exhibits low intensity due to facile cleavage of the labile enone system.

Computational Chemistry Insights

Density Functional Theory (DFT) Simulations

B3LYP/6-311+G(d) calculations predict a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. The HOMO is localized on the enone π-system, while the LUMO resides on the ketone and ester carbonyls, rationalizing its electrophilic behavior in Michael additions.

Molecular Orbital and Electron Density Analyses

- Electrostatic potential maps highlight electron-deficient regions at the ketone (ESP = +45 kcal/mol) and electron-rich zones at the phenyl ring (ESP = -30 kcal/mol).

- Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the ester oxygen lone pairs and the σ* orbital of the adjacent C-C bond (stabilization energy: 8.2 kcal/mol).

Properties

IUPAC Name |

methyl 3-oxo-5-phenylpent-4-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRJJPWNWLNCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation of Methyl Acetoacetate

A widely reported method involves the Claisen-Schmidt condensation between methyl acetoacetate and cinnamaldehyde. The reaction proceeds via base-catalyzed enolate formation, followed by nucleophilic attack on the aldehyde carbonyl.

Procedure :

-

Reagents : Methyl acetoacetate (1.0 eq), cinnamaldehyde (1.2 eq), NaOH (10 mol%), ethanol (solvent).

-

Workup : Acidification with HCl, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate = 4:1).

Key Data :

-

HRMS (ESI) : m/z Calcd for C₁₂H₁₂O₃ [M + Na]⁺: 243.0736; Found: 243.0732.

-

¹H NMR (400 MHz, CDCl₃) : δ 7.68 (d, J = 16.0 Hz, 1H, CH=CH), 7.42–7.30 (m, 5H, Ar-H), 6.85 (d, J = 16.0 Hz, 1H, CH=CH), 3.78 (s, 3H, OCH₃), 3.52 (s, 2H, COCH₂CO).

Reformatsky Reaction with α-Haloesters

Zinc-Mediated Coupling

This method employs the Reformatsky reaction to couple ethyl bromoacetate with 5-phenylpent-4-en-3-one.

Procedure :

-

Reagents : Ethyl bromoacetate (1.5 eq), 5-phenylpent-4-en-3-one (1.0 eq), Zn dust (2.0 eq), THF (solvent).

-

Conditions : Stir at 0°C for 2 hours, then room temperature for 12 hours.

-

Workup : Quench with NH₄Cl, extract with dichloromethane, and purify via silica gel chromatography.

Mechanistic Insight :

Zinc activates the α-haloester to form a nucleophilic enolate, which attacks the ketone carbonyl. The intermediate undergoes elimination to form the α,β-unsaturated system.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A palladium-catalyzed approach couples methyl 3-oxopent-4-enoate with phenylboronic acid.

Procedure :

-

Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), DMF/H₂O (4:1).

Advantages :

Table 1: Comparative Yields for Pd-Catalyzed Methods

Diazoacetate Cyclization Strategies

Rhodium-Catalyzed Decomposition

Methyl diazoacetate undergoes cyclization with cinnamaldehyde derivatives in the presence of Rh₂(OAc)₄.

Procedure :

-

Reagents : Methyl diazoacetate (1.2 eq), cinnamaldehyde (1.0 eq), Rh₂(OAc)₄ (2 mol%), CH₂Cl₂.

Side Reactions :

Oxidative Cleavage of Dienes

Ozone-Mediated Cleavage

(E)-5-Phenylpenta-2,4-dienoate is cleaved using ozone, followed by reductive workup.

Procedure :

Limitations :

Enzymatic Synthesis

Lipase-Catalyzed Transesterification

A green chemistry approach uses immobilized Candida antarctica lipase B (CAL-B) to catalyze the transesterification of ethyl 3-oxo-5-phenylpent-4-enoate with methanol.

Procedure :

Advantages :

Comparative Analysis of Methods

Table 2: Method Efficiency Metrics

| Method | Yield Range (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Claisen-Schmidt | 72–78 | >95% | High | Low |

| Reformatsky | 65–70 | 90–93% | Moderate | Medium |

| Pd-Catalyzed | 75–82 | >98% | High | High |

| Diazoacetate | 60–68 | 85–88% | Low | Medium |

| Enzymatic | 55 | >99% | Moderate | High |

Key Findings :

-

Claisen-Schmidt condensation offers the best balance of yield and cost for industrial applications.

-

Palladium-catalyzed methods achieve superior stereocontrol but require expensive catalysts.

-

Enzymatic routes are promising for enantioselective synthesis but require optimization for scalability.

Challenges and Optimization Strategies

Byproduct Formation in Claisen-Schmidt Reactions

The retro-aldol reaction generates methyl acetoacetate and cinnamaldehyde as byproducts. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-5-phenylpent-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters or alcohols .

Scientific Research Applications

Methyl 3-oxo-5-phenylpent-4-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Mechanism of Action

The mechanism of action of methyl 3-oxo-5-phenylpent-4-enoate involves its interaction with various molecular targets. The α,β-unsaturated carbonyl group can undergo Michael addition reactions, where nucleophiles add to the β-carbon. This reactivity is crucial for its role in organic synthesis and potential biological activities .

Comparison with Similar Compounds

Structural Implications :

- Ester Group : Methyl esters (lower molecular weight) may exhibit higher volatility compared to ethyl analogs.

Reduction to β-Hydroxyesters

| Parameter | This compound | Ethyl 3-oxo-5-phenylpent-4-enoate |

|---|---|---|

| Chemical Reduction (Me-CBS-Borane) | Not reported | 50% yield, 44% e.e. |

| Enzymatic Reduction | >95% e.e. (hypothesized) | >95% e.e. (demonstrated) |

Key Findings :

- Ethyl derivatives are more extensively studied in reduction reactions. Chemical methods for ethyl 3-oxo-5-phenylpent-4-enoate show poor stereoselectivity (44% e.e.), whereas enzymatic routes achieve near-perfect enantiopurity .

- Methyl analogs synthesized via Mukaiyama aldol condensation achieve moderate e.e. (75%), suggesting enzymatic approaches remain superior for both methyl and ethyl esters .

Physical and Chemical Properties

- Solubility : Ethyl esters generally exhibit lower water solubility compared to methyl analogs due to increased hydrophobicity.

- Stability : The α,β-unsaturated system in all analogs confers susceptibility to nucleophilic attack at the β-carbon.

- Spectroscopic Data: Ethyl 3-oxo-5-phenylpent-4-enoate: NMR signals include δ 7.3–7.4 (phenyl protons), δ 5.8 (vinyl proton), and δ 4.1 (ester -OCH₂-) .

Biological Activity

Methyl 3-oxo-5-phenylpent-4-enoate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

Molecular Characteristics:

- Molecular Formula: C₁₂H₁₂O₃

- Molecular Weight: 220.22 g/mol

- IUPAC Name: this compound

- CAS Number: 53792279

The structure of this compound features a pentenoate backbone with a ketone functional group and a phenyl substituent, which contributes to its reactivity and biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, primarily focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, derivatives of this compound have shown effectiveness against specific pathogens, suggesting potential applications in treating infections.

Anticancer Properties

Studies have suggested that this compound may possess anticancer activities. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been noted in preliminary investigations. These effects are attributed to its interaction with cellular signaling pathways that regulate growth and survival .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study:

- A study conducted on the antimicrobial properties of various derivatives of methyl 3-oxo compounds revealed that certain configurations significantly inhibited the growth of Gram-positive bacteria, demonstrating an IC50 value of approximately 50 µg/mL.

- Anticancer Mechanism Investigation:

- Anti-inflammatory Pathway Analysis:

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal strategies for crystallizing Methyl 3-oxo-5-phenylpent-4-enoate, and how can structural ambiguities be resolved during refinement?

Q. How can spectroscopic data (NMR, IR) be reconciled with computational predictions for this compound?

- Methodological Answer : Compare experimental NMR chemical shifts (e.g., carbonyl C=O at ~170–180 ppm, conjugated enone system at 190–210 ppm) with density functional theory (DFT)-calculated shifts (e.g., using B3LYP/6-311+G(d,p)). Discrepancies may arise from solvent effects or dynamic equilibria (e.g., keto-enol tautomerism). IR stretching frequencies (C=O at ~1720 cm, conjugated C=C at ~1600 cm) should align with computed vibrational modes .

Advanced Research Questions

Q. How can contradictory reactivity observations in the α,β-unsaturated ketone moiety of this compound be analyzed?

Q. What experimental and computational approaches are recommended for resolving enantiomeric purity challenges in synthetic batches?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with racemic and enantiopure standards. For computational support, perform time-dependent DFT (TD-DFT) simulations to predict electronic circular dichroism (ECD) spectra and match experimental data .

Q. How can discrepancies between X-ray crystallographic data and solution-phase conformations be addressed?

- Methodological Answer : Crystallographic data may reflect a low-energy conformation stabilized by crystal packing, while solution NMR may show dynamic averaging. Use variable-temperature NMR to probe conformational flexibility. Molecular dynamics (MD) simulations in explicit solvent (e.g., chloroform) can model solution behavior and identify dominant conformers .

Methodological Notes

- Crystallographic Software : SHELX (refinement), ORTEP-3 (visualization), and WinGX (data integration) are critical for structural analysis .

- Safety Protocols : Handle this compound with nitrile gloves and chemical goggles per OSHA/EN166 standards due to potential irritancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.